molecular formula C8H6F3NO2 B174539 2-Methyl-4-nitrobenzotrifluoride CAS No. 1960-52-7

2-Methyl-4-nitrobenzotrifluoride

Cat. No. B174539
CAS RN: 1960-52-7
M. Wt: 205.13 g/mol
InChI Key: NWCDDUFGSQYJRM-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzotrifluoride is an important intermediate for raw material for organic synthesis, agrochemical, pharmaceutical and dyestuff field . It has a molecular formula of C8H6F3NO2 .


Synthesis Analysis

The synthesis process of a similar compound, 2-nitro-4-trifluoromethyl benzonitrile, involves several steps including fluorination, nitration, chlorination, and ammonolysis . Another synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent .


Molecular Structure Analysis

The molecular formula of 2-Methyl-4-nitrobenzotrifluoride is C8H6F3NO2 . Its average mass is 205.134 Da and its monoisotopic mass is 205.035065 Da .


Chemical Reactions Analysis

The nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent is a key step in the synthesis of 5-fluoro-2-nitrobenzotrifluoride . The process safety was evaluated based on the temperature rise with the use of Reaction Calorimeter and Differential Scanning Calorimetry .

Scientific Research Applications

Application 1: Synthesis of Active Pharmaceutical Ingredients (APIs)

  • Scientific Field : Pharmaceutical Chemistry .
  • Summary of the Application : 2-Methyl-4-nitrobenzotrifluoride is used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs). In particular, it is an important intermediate for the synthesis of vasokinetic kinin antagonist, which is used to treat acute pain, neuropathic pain, and inflammatory pain symptoms .
  • Methods of Application or Experimental Procedures : The original synthetic process for this intermediate involves the nitration of 3-fluorobenzotrifluoride in batch reactors . A new synthesis process of 5-fluoro-2-nitrobenzotrifluoride was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using the mixed acid as a nitrating agent .
  • Results or Outcomes : Compared with the traditional batch reactor, the flow reactor could achieve better control over impurity and higher process efficiency because of its enhanced mass and heat transfer rates under the optimized conditions .

Application 2: Raw Material for Organic Synthesis

  • Scientific Field : Organic Chemistry .
  • Summary of the Application : 2-Methyl-4-nitrobenzotrifluoride is employed as an important intermediate for raw material for organic synthesis .

Safety And Hazards

2-Methyl-4-nitrobenzotrifluoride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

While specific future directions for 2-Methyl-4-nitrobenzotrifluoride were not found in the search results, it’s worth noting that the compound is used as an intermediate in the synthesis and development of new active pharmaceutical ingredients (APIs) . Therefore, future research may focus on exploring its potential uses in the development of new drugs and bioactive molecules.

properties

IUPAC Name

2-methyl-4-nitro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-5-4-6(12(13)14)2-3-7(5)8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCDDUFGSQYJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443054
Record name 2-Methyl-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-nitrobenzotrifluoride

CAS RN

1960-52-7
Record name 2-Methyl-4-nitrobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
FT Pozharskii, VT Bukhaeva, AM Simonov… - Chemistry of …, 1969 - Springer
… the 5-amino-2-methyl-4-nitrobenzotrifluoride (III) was replaced by chlorine in the usual way via the diazonium compound, and 5-chloro-2-methyl-4-nitrobenzotrifluoride (IV) was obtained…
Number of citations: 1 link.springer.com
GA Vavilov, ZV Pushkareva - Chemistry of Heterocyclic Compounds, 1970 - Springer
… of compounds I-IV was effected by a method similar to that for the preparation of the flavins [2], consisting in the replacement of the chlorine in 5-chloro-2-methyl-4-nitrobenzotrifluoride (V…
Number of citations: 3 link.springer.com
ZV Pushkareva, GA Vavilov - Chemistry of Heterocyclic Compounds, 1969 - Springer
… the 5-amino-2-methyl-4-nitrobenzotrifluoride (III) was replaced by chlorine in the usual way via the diazonium compound, and 5-chloro-2-methyl-4-nitrobenzotrifluoride (IV) was obtained…
Number of citations: 4 link.springer.com

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